4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate
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Overview
Description
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate is a chemical compound with a unique structure that includes a seven-membered ring with alternating double bonds, a hydroxyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cycloheptatriene derivative with an oxidizing agent to introduce the hydroxyl and keto functionalities. The acetate group is then introduced through esterification with acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of 4-oxo-5-oxocyclohepta-1,3,6-trien-1-yl acetate.
Reduction: Formation of 4-hydroxy-5-hydroxycyclohepta-1,3,6-trien-1-yl acetate.
Substitution: Formation of derivatives with various functional groups replacing the acetate.
Scientific Research Applications
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate involves its interaction with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The acetate group can also undergo hydrolysis, releasing acetic acid and the active hydroxyl-keto compound, which can further interact with cellular components.
Comparison with Similar Compounds
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl acetate can be compared with similar compounds such as:
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl methyl ester: Similar structure but with a methyl ester group instead of an acetate.
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl ethyl ester: Similar structure but with an ethyl ester group.
4-Hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl propyl ester: Similar structure but with a propyl ester group.
Properties
CAS No. |
97652-17-0 |
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Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(4-hydroxy-5-oxocyclohepta-1,3,6-trien-1-yl) acetate |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-7-2-4-8(11)9(12)5-3-7/h2-5H,1H3,(H,11,12) |
InChI Key |
IITRLSAEDNEUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C(=O)C=C1)O |
Origin of Product |
United States |
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